molecular formula C11H21NO4 B3113662 Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 196964-59-7

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B3113662
CAS No.: 196964-59-7
M. Wt: 231.29 g/mol
InChI Key: DWFOEHLGMZJBAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a chemical compound belonging to the class of oxazolidines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl alcohol under acidic or basic conditions. One common method is the cyclization of 4-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield, purity, and cost-effectiveness of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the hydroxymethyl group to a carboxyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylate group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of tert-butyl 4-(carboxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

  • Reduction: Formation of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-hydroxymethyl.

  • Substitution: Formation of various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its hydroxymethyl group can be easily modified to introduce various functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates allows it to be used as a tool in probing biological pathways and understanding molecular interactions.

Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development.

Industry: In the chemical industry, the compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for use in a wide range of industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound is structurally similar but contains a piperidine ring instead of an oxazolidine ring.

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another structurally related compound with a phenyl group attached to the piperidine ring.

Uniqueness: Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its oxazolidine ring provides a different reactivity profile compared to piperidine-based compounds, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFOEHLGMZJBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196964-59-7
Record name tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of NaBH4 (2.247 g, 59.08 mmol) and LiCl (2.505 g, 59.08 mmol) in EtOH (42 mL), stirring under nitrogen at 0° C., was added (35) (7.659 g, 29.54 mmol) in THF (30 mL) dropwise. This mixture was allowed to warn to room temperature and continued stirring for 48 hours. The precipitate was filtered and washed with ethanol. The washings were concentrated and extracted with EtOAc. The organic layer was then washed with brine and dried over anhydrous Na2SO4. Column chromatography on SiO2 (1:1 EtOAc/Hexanes) was utilized to purify 6.101 g (89%) of the title compound as a white solid.
Name
Quantity
2.247 g
Type
reactant
Reaction Step One
Name
Quantity
2.505 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
7.659 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 3
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 4
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Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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